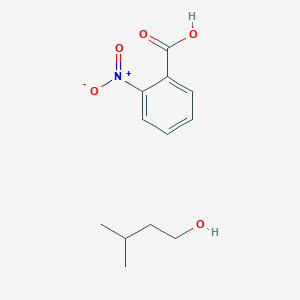

3-Methylbutan-1-ol;2-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

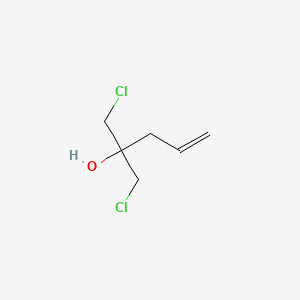

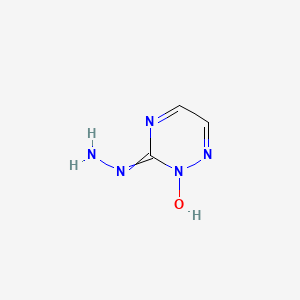

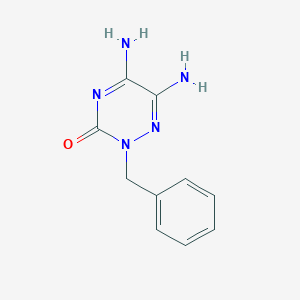

3-Methylbutan-1-ol: and 2-nitrobenzoic acid are two distinct chemical compounds with unique properties and applications.

3-Methylbutan-1-ol: It is one of the isomers of amyl alcohol and is commonly found in fusel oil, a byproduct of ethanol fermentation .

2-Nitrobenzoic acid: is an organic compound with the formula C₆H₄(NO₂)CO₂H. It consists of a carboxylic acid group and a nitro group in the ortho configuration. This compound is typically prepared by the oxidation of 2-nitrotoluene with nitric acid .

Preparation Methods

3-Methylbutan-1-ol: can be synthesized through several methods:

Chlorination Process: This involves the chlorination of isobutene followed by hydrolysis.

Oxo Process: This is a more popular method involving the hydroformylation of C₄ alkenes.

Industrial Production: It is often obtained from fusel oil, which is a byproduct of the fermentation of starch and sugar.

2-Nitrobenzoic acid: is prepared by:

Oxidation of 2-Nitrotoluene: This is the most common method, where 2-nitrotoluene is oxidized using nitric acid.

Nitration of Benzoic Acid: This involves the nitration of benzoic acid using nitric acid or a mixture of nitric and sulfuric acids.

Chemical Reactions Analysis

3-Methylbutan-1-ol: undergoes various chemical reactions:

Oxidation: It can be oxidized to form 3-methylbutanoic acid.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

2-Nitrobenzoic acid: undergoes typical reactions of aromatic carboxylic acids and nitroaromatic compounds:

Reduction: The nitro group can be reduced to an amine, forming anthranilic acid.

Esterification: The carboxylic group can form esters with alcohols.

Formation of 2-Nitrobenzoyl Chloride: This occurs with chlorinating agents.

Scientific Research Applications

3-Methylbutan-1-ol: has several applications:

Flavoring Agent: Used in the production of banana oil, an ester found in nature and produced as a flavoring in the industry.

Biomolecule Studies: Used in the study of biomolecule:ligand complexes, free energy calculations, and structure-based drug design.

2-Nitrobenzoic acid: is employed in:

Synthetic Reagent: Used as a synthetic reagent and can function as a growth supplement for Pseudomonas fluorescens strain KU-7.

Organic Synthesis: Used as a reagent for the protection of amine groups.

Antibacterial Studies: Coated on nanoparticles for antibacterial efficacy studies.

Mechanism of Action

Comparison with Similar Compounds

3-Methylbutan-1-ol: is similar to other amyl alcohols such as:

- 2-Methylbutan-1-ol

Properties

CAS No. |

61580-23-2 |

|---|---|

Molecular Formula |

C12H17NO5 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

3-methylbutan-1-ol;2-nitrobenzoic acid |

InChI |

InChI=1S/C7H5NO4.C5H12O/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-5(2)3-4-6/h1-4H,(H,9,10);5-6H,3-4H2,1-2H3 |

InChI Key |

MWUGMGFJYMVCRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCO.C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14581021.png)

![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione](/img/structure/B14581029.png)

![Bromo(chloro)(chlorosulfanyl)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14581031.png)

![1-[(Methylsulfanyl)(sulfanyl)methylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B14581095.png)